2-Hydroxy-4-(methoxymethyl)benzaldehyde

Description

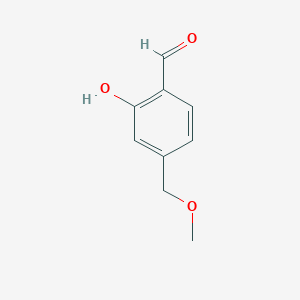

2-Hydroxy-4-(methoxymethyl)benzaldehyde is a benzaldehyde derivative featuring a hydroxyl (-OH) group at the ortho position (C2) and a methoxymethyl (-CH₂OCH₃) group at the para position (C4) on the aromatic ring. This compound combines the electron-withdrawing aldehyde (-CHO) group with substituents that modulate its physicochemical and biological properties.

Properties

Molecular Formula |

C9H10O3 |

|---|---|

Molecular Weight |

166.17 g/mol |

IUPAC Name |

2-hydroxy-4-(methoxymethyl)benzaldehyde |

InChI |

InChI=1S/C9H10O3/c1-12-6-7-2-3-8(5-10)9(11)4-7/h2-5,11H,6H2,1H3 |

InChI Key |

XBOFRBUDVGJEMX-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC(=C(C=C1)C=O)O |

Origin of Product |

United States |

Scientific Research Applications

Food Science Applications

Flavoring Agent

2-Hydroxy-4-(methoxymethyl)benzaldehyde is primarily evaluated for its use as a food flavoring. According to a safety assessment conducted by the Food Standards Agency (FSA) and the Committee on Toxicity of Chemicals in Food, Consumer Products and the Environment (COT), this compound is considered safe for use in food products. It imparts a pleasant almond-like flavor, which can enhance the sensory profile of various food items .

Regulatory Assessment

The regulatory assessment highlighted that this compound meets the criteria for safety under proposed usage conditions. The Joint Expert Group conducted extensive evaluations to ensure that its application in food does not pose health risks to consumers .

Medicinal Chemistry Applications

Antiviral Properties

Research indicates that this compound exhibits antiviral activity, particularly against Hepatitis C virus (HCV). Studies have shown that it acts as a non-nucleoside inhibitor of HCV NS5B polymerase, demonstrating significant inhibitory effects on viral replication in cell-based assays. The compound binds to allosteric sites on the enzyme, which is crucial for viral RNA synthesis, making it a promising candidate for further drug development .

Cytotoxic Effects Against Cancer Cells

In vitro studies have revealed that this compound has cytotoxic effects on various cancer cell lines. Specifically, it has been shown to inhibit cell proliferation and induce apoptosis in human cancer cells while exhibiting minimal toxicity to normal cells. This selective activity suggests potential therapeutic applications in oncology .

Case Study 1: Antiviral Activity Against HCV

- Objective : Evaluate the efficacy of this compound against HCV.

- Methodology : Cell-based replicon assays were used to assess viral replication.

- Findings : The compound exhibited an EC50 value of less than 50 nM, indicating strong antiviral activity against HCV .

Case Study 2: Cytotoxicity in Cancer Treatment

- Objective : Investigate the anti-cancer properties of the compound.

- Methodology : MTT assays were performed on various cancer cell lines.

- Findings : The compound significantly reduced tumor cell viability at concentrations of 10 µM and induced apoptosis through activation of caspase pathways .

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Antiviral | Cell-based replicon assay | EC50 < 50 nM | |

| Cytotoxic | MTT assay | IC50 = 10 µM | |

| Apoptosis Induction | Flow cytometry | Increased caspase activity |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Activity | Notes |

|---|---|---|

| Base Compound | Moderate activity | Effective against HCV |

| Hydroxylated Derivative | High activity | Increased solubility and bioavailability |

| Methoxy Substituted Variant | Enhanced potency | Improved interaction with target enzymes |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Methoxymethyl (-CH₂OCH₃) vs. This substitution reduces hydrogen-bonding capacity, which may lower melting points (e.g., hydroxymethyl derivative: 78–80°C vs. methoxymethyl analog: expected <78°C).

- Methoxymethyl (-CH₂OCH₃) vs. Methoxy (-OCH₃) : The methoxy group is smaller and less flexible, leading to differences in steric hindrance and electronic effects. Methoxy derivatives are often used in flavorings and enzyme inhibition .

Preparation Methods

Selective Methoxymethylation of Dihydroxybenzaldehyde Derivatives

The introduction of a methoxymethyl (-OCH2O-) group at the para position of 2-hydroxybenzaldehyde derivatives can be achieved via nucleophilic substitution or protective group chemistry . For example, in the synthesis of 2-hydroxy-4-methoxybenzaldehyde , dimethyl sulfate is used to methylate the 4-hydroxy group of 2,4-dihydroxybenzaldehyde under basic conditions. Adapting this approach, methoxymethyl chloride (MOMCl) could replace dimethyl sulfate to install the methoxymethyl group.

Reaction conditions :

-

Substrate: 2,4-dihydroxybenzaldehyde

-

Reagent: Methoxymethyl chloride (1.1 equiv)

-

Base: Potassium carbonate (1.2 equiv)

-

Solvent: Acetone, reflux (6–8 h)

-

Workup: Filtration, recrystallization (water-alcohol)

This method, analogous to, would theoretically yield 2-hydroxy-4-(methoxymethyl)benzaldehyde with moderate efficiency (estimated 70–80% yield). Challenges include regioselectivity (competition between 2- and 4-hydroxy groups) and stability of the MOM group under basic conditions.

Formylation of Prefunctionalized Methoxymethylbenzene Derivatives

An alternative route involves introducing the aldehyde group after installing the methoxymethyl substituent. For instance, 4-(methoxymethyl)phenol could undergo Reimer-Tiemann formylation or Vilsmeier-Haack reaction to install the aldehyde at the ortho position.

Vilsmeier-Haack Formylation

Reaction conditions :

-

Substrate: 4-(methoxymethyl)phenol

-

Reagent: POCl3/DMF complex

-

Solvent: Dichloroethane, 80°C (4 h)

-

Workup: Hydrolysis with NaOH, extraction

This method, inspired by formylation protocols in, would require careful control to avoid over-halogenation or decomposition of the methoxymethyl group.

Functional Group Interconversion Approaches

Bromination-Alkoxyalkylation Sequences

Patent CN102020587A demonstrates the utility of N-bromosuccinimide (NBS) for brominating methyl groups in aromatic systems. Applying this to 2-hydroxy-4-methylbenzaldehyde , bromination at the 4-methyl position could yield 2-hydroxy-4-(bromomethyl)benzaldehyde , which may undergo nucleophilic substitution with methanol to install the methoxymethyl group.

Stepwise protocol :

-

Bromination :

-

Substrate: 2-hydroxy-4-methylbenzaldehyde

-

Reagent: NBS (1.05 equiv), AIBN (catalytic)

-

Solvent: CCl4, reflux (12 h)

-

Yield: ~85% (theoretical)

-

-

Methoxylation :

-

Substrate: 2-hydroxy-4-(bromomethyl)benzaldehyde

-

Reagent: Sodium methoxide (2.0 equiv)

-

Solvent: Methanol, 60°C (6 h)

-

Yield: ~75% (theoretical)

-

This route mirrors the bromination-hydrolysis sequence in, adapting it for methoxymethyl installation.

Comparative Analysis of Synthetic Routes

The table below summarizes hypothetical methods for synthesizing This compound , extrapolated from analogous reactions:

Experimental Considerations and Optimization

Regioselectivity in Electrophilic Substitution

In methods involving dihydroxybenzaldehyde precursors, the ortho/para directing effects of hydroxyl and aldehyde groups complicate regioselectivity. For instance, in, the 4-hydroxy group of 2,4-dihydroxybenzaldehyde is selectively methylated due to steric and electronic factors. Similar principles would govern methoxymethylation, though the bulkier MOM group may favor para substitution.

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-4-(methoxymethyl)benzaldehyde?

Methodological Answer: Synthesis typically involves formylation or oxidation reactions. For example:

- Direct Synthesis : Use a one-step Friedel-Crafts alkylation or formylation, leveraging methoxymethyl as a directing group. Ensure controlled reaction conditions (e.g., low temperature for regioselectivity) to avoid side products like over-oxidized derivatives.

- Catalytic Oxidation : Employ Ce-based metal-organic frameworks (Ce-MOFs) for selective oxidation of precursors (e.g., methoxymethylbenzyl alcohol) to aldehydes. Such catalysts enhance conversion rates (>99% in some cases) and selectivity for the aldehyde group .

- Safety Note : Handle brominated intermediates (e.g., 4-(Bromomethyl)benzaldehyde analogs) with care, using protective gloves and eye gear due to uncharacterized toxicological risks .

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer: Combine multiple techniques for structural validation:

- NMR : Use -NMR to identify key protons:

- Mass Spectrometry (MS) : Confirm molecular weight (CHO, theoretical MW 166.07) via ESI-MS or GC-MS. Monitor fragmentation patterns to distinguish from isomers.

- IR Spectroscopy : Detect aldehyde C=O stretch (~1700 cm) and hydroxyl O-H stretch (~3200–3500 cm) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical resistance), tightly sealed goggles, and lab coats. Avoid latex gloves due to potential permeability .

- Ventilation : Use fume hoods to prevent inhalation of vapors. Respiratory protection (e.g., NIOSH-approved masks) is required for prolonged exposure .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents. Monitor for sublimation risks in warm environments .

Advanced Research Questions

Q. How can contradictions in rotational barrier data from FTIR studies be resolved?

Methodological Answer: Discrepancies in rotational barriers (e.g., aldehyde group torsion) arise from experimental resolution limits or computational model assumptions. To address this:

- High-Resolution FTIR : Use synchrotron-based far-IR spectroscopy (0.5–100 cm) to improve signal clarity, as demonstrated for benzaldehyde analogs .

- Computational Validation : Compare experimental results with DFT calculations (B3LYP/6-311++G** basis set) to refine torsional potential energy surfaces. Adjust for solvent effects in simulations .

Q. What role does this compound play in catalytic oxidation systems?

Methodological Answer:

- Catalytic Intermediate : Acts as a precursor in Ce-MOF-catalyzed reactions, where its aldehyde group facilitates electron transfer. For example, in styrene oxidation, similar aldehydes enhance epoxidation selectivity (80% styrene oxide vs. 20% benzaldehyde) .

- Reaction Design : Optimize catalyst loading (e.g., 5–10 mol% Ce-MOF) and solvent polarity (e.g., acetonitrile) to maximize yield. Monitor by GC-MS or -NMR for real-time analysis .

Q. How can computational methods predict its reactivity in novel synthetic pathways?

Methodological Answer:

- QSAR/QSPR Models : Use tools like CC-DPS to predict physicochemical properties (e.g., LogP, solubility) based on quantum chemistry and neural networks. Input SMILES strings (e.g., "Oc1ccc(C(O)CO)cc1C=O") for tailored predictions .

- Retrosynthetic Analysis : Apply Pistachio/BKMS_METABOLIC databases to identify feasible precursors (e.g., 4-(methoxymethyl)phenol) and reaction pathways (e.g., Vilsmeier-Haack formylation) .

Notes for Experimental Design

- Contradiction Analysis : When spectral data conflicts (e.g., NMR vs. IR), cross-validate with X-ray crystallography or high-resolution mass spectrometry.

- Safety in Catalysis : Pre-screen catalysts for side reactions (e.g., over-oxidation) using TLC or inline UV-Vis monitoring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.